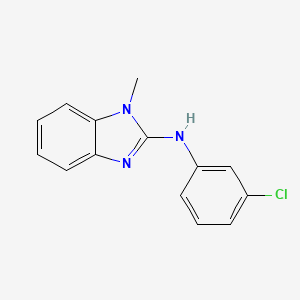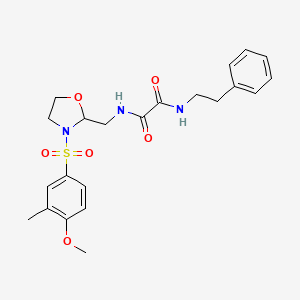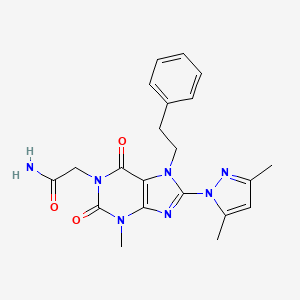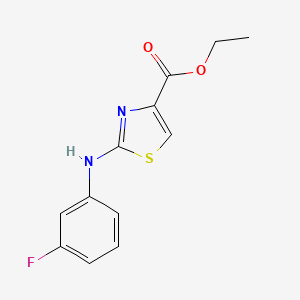
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide, also known as THJ-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a designer drug that has been sold as a recreational drug and has been found in several herbal mixtures marketed as "legal highs." Despite its illicit use, THJ-018 has been the subject of extensive research to explore its pharmacological properties.
Aplicaciones Científicas De Investigación
Metabolism and Analytical Detection
- Metabolic Pathways : Research has delved into the metabolism of novel synthetic cannabinoids, including compounds structurally akin to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide, emphasizing the formation of mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites, through human liver microsome incubation. These metabolites are crucial for the detection of substance abuse, highlighting the resilience of the amide bond against metabolic cleavage and the significance of hydroxylation processes (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Pharmacological Properties
- Anticancer Potential : A series of compounds, including those structurally similar to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds showed encouraging anticancer activity, suggesting the importance of the indole and thiophene structures in therapeutic applications (Vaddula, Tantak, Sadana, Gonzalez, & Kumar, 2016).
Chemical Synthesis
- Synthetic Approaches : Studies have reported on the synthesis of indole-2-carboxamides with diverse functionalities, demonstrating methods for creating compounds with potential therapeutic properties. These syntheses involve various chemical strategies to introduce functional groups, which could be relevant for enhancing the biological activity of molecules like N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide (Unangst, Connor, & Miller, 1996).
Enzyme Inhibition
- Histone Deacetylase Inhibition : Compounds bearing an indole-2-carboxamide moiety have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), demonstrating the potential to ameliorate Alzheimer's disease phenotypes. This suggests the therapeutic relevance of chemical modifications on the indole scaffold for targeting specific enzymes involved in disease pathogenesis (Lee et al., 2018).
Propiedades
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-9-6-13(15-7-10-23-12-15)5-8-19-18(22)17-11-14-3-1-2-4-16(14)20-17/h1-4,7,10-13,20-21H,5-6,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCWWOHDUNAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2766659.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea](/img/structure/B2766666.png)


![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)


![Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2766678.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2766679.png)
![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)
